BMS 911543-d5
Description
Role of JAK2 in Cytokine-Mediated Intracellular Signaling Pathways
JAKs are constitutively associated with the intracellular domains of cytokine receptors. htct.com.br The signaling cascade is initiated when a cytokine binds to its specific receptor, inducing a conformational change that brings the associated JAKs into close proximity. mdpi.comhtct.com.br This proximity facilitates their activation through reciprocal phosphorylation (trans-phosphorylation).
Once activated, JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. mdpi.com These phosphorylated sites serve as docking platforms for STAT proteins, which are recruited from the cytosol. mdpi.comhtct.com.br The receptor-docked STATs are then themselves phosphorylated by the active JAKs. This phosphorylation event causes the STAT proteins to dimerize and translocate into the cell nucleus, where they act as transcription factors to regulate the expression of specific target genes. qiagen.comhtct.com.br
The JAK family members have distinct but sometimes overlapping roles. JAK2 is critically involved in signaling from homodimeric type I and type II cytokine receptors, such as those for erythropoietin (EPO), growth hormone (GH), prolactin (PRL), and thrombopoietin. mdpi.comqiagen.comnih.gov The activity of JAK2 is tightly regulated under normal physiological conditions, in part by its own pseudokinase (JH2) domain, which functions to negatively regulate the catalytic activity of the adjacent kinase (JH1) domain, maintaining it in an inactive state in the absence of cytokine stimulation. htct.com.brnih.gov
Pathological Dysregulation of JAK2 in Preclinical Disease Models
A significant breakthrough in understanding the role of JAK2 in disease came with the discovery of a recurrent gain-of-function mutation, V617F, located in the inhibitory pseudokinase (JH2) domain. htct.com.br This mutation is a key pathogenic driver in a group of hematological disorders known as myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. htct.com.br The V617F mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive, cytokine-independent activation of the JAK2 kinase domain and its downstream signaling pathways. nih.gov
Preclinical research using various mouse models has been instrumental in elucidating the consequences of this dysregulation. Retroviral transduction and knock-in models expressing the JAK2-V617F mutation successfully recapitulate many features of human MPNs, demonstrating that this single mutation is sufficient to cause the disease phenotype. nih.gov Beyond MPNs, aberrant JAK/STAT signaling is implicated in solid tumors. Preclinical models of triple-negative breast cancer and pancreatic cancer have shown that increased JAK2/STAT3 activation can drive tumor cell proliferation, invasion, and resistance to other therapies. oaepublish.comfrontiersin.org In many of these solid tumor models, the increased JAK/STAT signaling occurs without mutations in the JAK genes themselves, highlighting alternative mechanisms of pathway activation. oaepublish.com
Conceptual Framework for Selective JAK2 Inhibition in Basic and Preclinical Research
The discovery of the central role of the JAK2-V617F mutation in MPNs provided a clear rationale for the development of inhibitors that could selectively target JAK2. nih.gov The primary goal of a selective inhibition strategy is to specifically block the aberrant kinase activity in diseased cells while minimizing effects on other essential signaling pathways mediated by different JAK family members. tandfonline.com This is crucial because JAK1 and JAK3, for instance, are vital for immune responses mediated by many cytokines, and their inhibition can lead to broad immunosuppression. nih.govashpublications.org Non-selective or pan-JAK inhibitors, like the JAK1/2 inhibitor Ruxolitinib (B1666119), have demonstrated clinical utility but their effect on JAK1 contributes to some of their side effect profiles. researchgate.netnih.gov
Achieving high selectivity among the JAK family members is a significant challenge due to the structural similarity of their ATP-binding sites. researchgate.net Research has therefore focused on developing compounds that exhibit "functional selectivity," meaning they are more potent in cellular systems that are dependent on JAK2 signaling than might be predicted by their raw biochemical inhibition data alone. caymanchem.com The use of highly selective JAK2 inhibitors in preclinical models is a critical research tool. It allows scientists to dissect the specific contributions of the JAK2 pathway to disease pathology, validate it as a therapeutic target, and explore potential combination strategies to enhance efficacy or overcome resistance. ashpublications.orgnih.gov
Academic Overview of BMS-911543 as a Molecular Probe and Research Compound
BMS-911543 is a potent, ATP-competitive, and functionally selective small-molecule inhibitor of JAK2, developed as a research compound to investigate JAK2-dependent signaling. caymanchem.comnih.govresearchgate.net Its selectivity for JAK2 over other family members has made it a valuable tool for preclinical studies. caymanchem.comnih.gov
In vitro, BMS-911543 demonstrates potent anti-proliferative effects in cell lines that are dependent on JAK2 signaling, such as SET-2 and Ba/F3 cells engineered to express the JAK2-V617F mutation. vulcanchem.commedchemexpress.com It also inhibits colony formation from primary hematopoietic progenitor cells isolated from MPN patients. nih.govashpublications.org In preclinical in vivo research, BMS-911543 has been shown to suppress tumor growth in a mouse model of pancreatic cancer, an effect associated with the reduction of phosphorylated STAT5 (pSTAT5) and a decrease in immunosuppressive T regulatory cells within the tumor microenvironment. medchemexpress.com However, in a murine model of JAK2-V617F-driven MPN, the compound showed limited efficacy, reducing white blood cell counts but having no effect on red cell parameters or the underlying mutant cell population. caymanchem.comnih.govashpublications.org
BMS-911543-d5 is the deuterated, stable isotope-labeled analog of BMS-911543. vulcanchem.com Its primary application in research is to serve as an internal standard for bioanalytical assays using mass spectrometry. vulcanchem.comresearchgate.netlgcstandards.comwikipedia.org In such studies, a known quantity of BMS-911543-d5 is added to biological samples. Because it is chemically almost identical to the parent compound but has a different mass, it can be distinguished by the mass spectrometer. lgcstandards.com This allows for highly accurate quantification of BMS-911543 levels in plasma or tissues, which is essential for pharmacokinetic and pharmacodynamic studies. vulcanchem.comnih.gov The strategic placement of five deuterium (B1214612) atoms on the ethyl group may also be used to study the metabolic fate of this specific part of the molecule. vulcanchem.com
Data Tables
Table 1: Chemical Properties of BMS-911543-d5 and its Parent Compound
| Property | BMS-911543-d5 | BMS-911543 |
|---|---|---|
| Formal Name | N,N-Dicyclopropyl-4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-ethyl-d5-1,6-dihydro-1-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide vulcanchem.com | N,N-Dicyclopropyl-4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-ethyl-1,6-dihydro-1-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide caymanchem.comnih.gov |
| Molecular Formula | C₂₃H₂₃D₅N₈O vulcanchem.com | C₂₃H₂₈N₈O nih.govbiosynth.com |
| Molecular Weight | 437.55 g/mol vulcanchem.com | 432.52 g/mol nih.govbiosynth.com |
| CAS Number | 1271022-90-2 | 1271022-90-2 caymanchem.comnih.govbiosynth.com |
Table 2: In Vitro Inhibitory Activity of BMS-911543 against JAK Family Kinases
| Kinase | IC₅₀ (nM) |
|---|---|
| JAK2 | 1.1 medchemexpress.com |
| TYK2 | 66 caymanchem.commedchemexpress.com |
| JAK3 | 73 caymanchem.com |
| JAK1 | 356 caymanchem.com |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 3: Anti-proliferative Activity of BMS-911543 in JAK2-Dependent Cell Lines
| Cell Line | Description | IC₅₀ (nM) |
|---|---|---|
| SET-2 | Human megakaryoblastic leukemia cell line, heterozygous for JAK2-V617F nih.gov | 60 vulcanchem.commedchemexpress.com |
| Ba/F3-V617F | Murine pro-B cell line engineered to express the human JAK2-V617F mutation nih.govvulcanchem.com | 70 vulcanchem.commedchemexpress.com |
These cell lines are dependent on the JAK2 signaling pathway for their proliferation and survival.
Properties
Molecular Formula |
C₂₃H₂₃D₅N₈O |
|---|---|
Molecular Weight |
437.55 |
Synonyms |
N,N-Dicyclopropyl-4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-ethyl-d5-1,6-dihydro-1-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide |
Origin of Product |
United States |
Molecular Mechanism of Action and Selectivity Profile of Bms 911543
Direct Enzymatic Inhibition of JAK2 Kinase Activity
BMS-911543 is an ATP-competitive inhibitor that demonstrates potent and reversible inhibition of JAK2 kinase. aacrjournals.orgapexbt.comchemicalprobes.org In a cell-free biochemical assay, its non-deuterated parent compound, BMS-911543, exhibited a half-maximal inhibitory concentration (IC50) of 1.1 nM against JAK2. nih.govmedchemexpress.comselleckchem.comresearchgate.netresearchgate.net Further characterization revealed a biochemical dissociation constant (Ki) of 0.48 nM, underscoring its high affinity for the JAK2 enzyme. aacrjournals.orgapexbt.comnih.govashpublications.org
The potent inhibitory effect of BMS-911543 is further evidenced in cellular assays. In cell lines that are dependent on the JAK2 signaling pathway for proliferation, such as SET-2 and the engineered BaF3-V617F cell line, BMS-911543 showed strong anti-proliferative activity with IC50 values of 60 nM and 70 nM, respectively. nih.govmedchemexpress.comselleckchem.com
X-ray crystallography studies of the parent compound bound to the JAK2 kinase domain have provided insights into its binding mode. A key interaction involves a hydrogen bond formed between one of the nitrogen atoms of the compound's pyrazole (B372694) ring and the amino acid residue Tyr931 in the JAK2 kinase domain. nih.govresearchgate.net This interaction is considered crucial for its biological activity. researchgate.net The 1,5-dimethyl pyrazole group occupies an extended hinge region where differences in key amino acid residues among the JAK family members contribute to its high selectivity. nih.gov
Functional Selectivity Against Other Janus Kinase Family Members
A defining characteristic of BMS-911543 is its high degree of selectivity for JAK2 over the other members of the Janus kinase family: JAK1, JAK3, and TYK2. aacrjournals.org This selectivity is critical as other JAK family members are involved in regulating immune function, and off-target inhibition could lead to undesired immunosuppression. aacrjournals.org
Comparative Inhibition Potency for JAK1
BMS-911543 demonstrates significantly lower potency against JAK1 compared to JAK2. Biochemical assays show that BMS-911543 is approximately 350-fold to 356-fold more selective for JAK2 than for JAK1. aacrjournals.orgnih.govnih.gov The reported IC50 value for JAK1 is 356 nM. researchgate.netresearchgate.net The dissociation constant (Ki) for JAK1 was determined to be 110 nM, further highlighting the pronounced selectivity for JAK2. nih.gov
Comparative Inhibition Potency for JAK3
The selectivity of BMS-911543 extends to JAK3, though to a lesser extent than for JAK1. The compound is approximately 73- to 75-fold more potent against JAK2 than JAK3. nih.govselleckchem.comnih.gov The IC50 value for JAK3 has been reported as 73 nM and also as 75 nM in some studies. medchemexpress.comresearchgate.netresearchgate.netresearchgate.net The Ki value for JAK3 was found to be 360 nM. nih.gov
Comparative Inhibition Potency for TYK2
BMS-911543 also displays selectivity over TYK2. It is reported to be approximately 65- to 66-fold more selective for JAK2 compared to TYK2. aacrjournals.orgnih.govnih.gov The IC50 for TYK2 is 66 nM. medchemexpress.comresearchgate.netresearchgate.netresearchgate.net
Interactive Data Table: Comparative Inhibition of JAK Family Members by BMS-911543
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Ki (nM) |
|---|---|---|---|
| JAK2 | 1.1 nih.govmedchemexpress.comselleckchem.comresearchgate.netresearchgate.net | 1 | 0.48 aacrjournals.orgapexbt.comnih.govashpublications.org |
| JAK1 | 356 researchgate.netresearchgate.net | ~350-356 aacrjournals.orgnih.govnih.gov | 110 nih.gov |
| JAK3 | 73 researchgate.netresearchgate.netresearchgate.net | ~73-75 nih.govselleckchem.comnih.gov | 360 nih.gov |
| TYK2 | 66 medchemexpress.comresearchgate.netresearchgate.netresearchgate.net | ~65-66 aacrjournals.orgnih.govnih.gov | N/A |
Downstream Modulation of Signal Transducer and Activator of Transcription (STAT) Pathways
The inhibition of JAK2 by BMS-911543 directly impacts the downstream signaling pathways that are dependent on JAK2 activity, most notably the Signal Transducer and Activator of Transcription (STAT) pathways. aacrjournals.org
Specific Effects on STAT5 Phosphorylation and Activation
A primary consequence of JAK2 activation is the phosphorylation and subsequent activation of STAT5. BMS-911543 has been shown to be a potent inhibitor of this process. nih.gov The anti-proliferative effects of BMS-911543 in JAK2-dependent cell lines, such as SET-2 and BaF3-V617F, correlate with its ability to inhibit constitutively active phosphorylated STAT5 (pSTAT5), with IC50 values of 80 nM and 65 nM, respectively. nih.govmedchemexpress.comselleckchem.com
In vivo studies have further confirmed the potent and sustained effect of BMS-911543 on pSTAT5 levels. nih.govselleckchem.com In a mouse pharmacodynamic model, BMS-911543 suppressed thrombopoietin (TPO)-stimulated pSTAT5 levels in a dose-dependent manner. nih.govselleckchem.com A high oral dose resulted in almost complete normalization of pSTAT5 levels for up to 18 hours. nih.govselleckchem.com Even at lower doses, significant reductions in pSTAT5 were observed for several hours. nih.govselleckchem.com Furthermore, in mice with tumors expressing the JAK2-V617F mutation, BMS-911543 demonstrated a potent and sustained pharmacodynamic effect in blocking the formation of pSTAT5. nih.govselleckchem.comncats.io
Interestingly, in a preclinical model of pancreatic cancer, in vivo administration of BMS-911543 significantly reduced pSTAT5 positive cells within the pancreas, while not altering STAT3 phosphorylation, indicating a distinct inhibitory effect on STAT5-mediated signaling. nih.govoncotarget.com
Interactive Data Table: Cellular Activity of BMS-911543
| Cell Line | Target Pathway | Assay | IC50 (nM) |
|---|---|---|---|
| SET-2 | JAK2-dependent proliferation | Antiproliferation | 60 nih.govmedchemexpress.comselleckchem.com |
| BaF3-V617F | JAK2-dependent proliferation | Antiproliferation | 70 nih.govmedchemexpress.comselleckchem.com |
| SET-2 | pSTAT5 Inhibition | pSTAT5 levels | 80 nih.govmedchemexpress.comselleckchem.com |
| BaF3-V617F | pSTAT5 Inhibition | pSTAT5 levels | 65 nih.govmedchemexpress.comselleckchem.com |
Analysis of BMS-911543's Impact on STAT3 and STAT1 Signaling
The JAK-STAT signaling pathway is a critical cellular communication route, and by inhibiting JAK2, BMS-911543 directly influences the activation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of JAK2 by BMS-911543 prevents the JAK/STAT signaling cascade, which includes the activation of STAT3. newdrugapprovals.orgcancer.gov
Research findings on the specific impact on STAT3 phosphorylation (pSTAT3) have shown context-dependent effects. For instance, in in vitro studies with human peripheral blood mononuclear cells (PBMCs), BMS-911543 potently inhibited the phosphorylation of both STAT3 and STAT5 at low micromolar concentrations. nih.govnih.govresearchgate.net However, in pancreatic ductal adenocarcinoma (PDAC) cell lines, the compound exhibited limited inhibition of pSTAT3, an effect that was only observed at higher concentrations. nih.gov In contrast, it potently inhibited STAT5 phosphorylation in these same cancer cells. nih.gov An in vivo study using a genetically engineered mouse model of pancreatic cancer also reported that administration of BMS-911543 significantly reduced phosphorylated STAT5 (pSTAT5) levels within the pancreas but did not alter STAT3 phosphorylation. nih.govnih.govresearchgate.net
Furthermore, expression profiling studies in JAK2(V617F)-mutated cells treated with various JAK2 inhibitors, including BMS-911543, identified a common set of transcriptional changes. researchgate.netnih.gov These changes included the modulation of numerous STAT1-regulated genes as well as the STAT1 gene itself, indicating that JAK2 inhibition by BMS-911543 affects the STAT1 signaling axis. researchgate.netnih.gov
Kinome-Wide Selectivity Profiling in Research Assays
To assess its specificity beyond the JAK family, BMS-911543 has been evaluated in broad kinome-wide screening panels. These assays test the compound's activity against a large number of different kinases to build a comprehensive selectivity profile.
In a KinomeScan panel that included 451 kinases, BMS-911543 displayed a high level of selectivity across the kinome. acs.org Further testing against a panel of over 450 kinases in competition binding assays confirmed this high degree of biochemical selectivity, with no significant inhibitory activity detected against other kinases. aacrjournals.orgashpublications.org It has been reported that no non-JAK family targets have been found with an IC50 of less than 100 nM. oncotarget.com
In a separate in vitro safety panel of 45 different targets, BMS-911543 showed an IC50 value greater than 25 μM for all targets, with the exception of phosphodiesterase 4 (PDE4), for which the IC50 was 5.6 μM. acs.orgmedchemexpress.com
| Assay Type | Number of Kinases Tested | Result |
|---|---|---|
| KinomeScan | 451 | High level of selectivity displayed. acs.org |
| Competition Binding Assay | >450 | No significant inhibitory activity revealed. aacrjournals.orgashpublications.org |
| In Vitro Safety Panel | 45 | IC50 > 25 μM for all targets except PDE4 (IC50 5.6 μM). acs.orgmedchemexpress.com |
Preclinical Pharmacological Characterization of Bms 911543 in in Vitro Systems
Antiproliferative Activity in JAK2-Dependent Cellular Models
BMS-911543 has shown significant antiproliferative effects in cell lines that are dependent on the JAK2 signaling pathway for their growth and survival.
Studies in Myeloproliferative Neoplasm (MPN) Cell Lines (e.g., SET-2, BaF3-V617F)
In cellular assays, BMS-911543 demonstrated potent antiproliferative activity in the SET-2 and BaF3-V617F engineered cell lines, both of which are dependent on the JAK2 pathway. nih.gov The half-maximal inhibitory concentration (IC50) values for antiproliferative activity were 60 nM in SET-2 cells and 70 nM in BaF3-V617F cells. nih.govmedchemexpress.com This antiproliferative effect correlated with the inhibition of constitutively active phosphorylated STAT5 (pSTAT5), with IC50 values of 80 nM and 65 nM in SET-2 and BaF3-V617F cells, respectively. nih.govmedchemexpress.comselleckchem.com
Antiproliferative and pSTAT5 Inhibition Activity of BMS-911543 in JAK2-Dependent Cell Lines
| Cell Line | JAK2 Status | Antiproliferative IC50 (nM) | pSTAT5 Inhibition IC50 (nM) |
|---|---|---|---|
| SET-2 | JAK2 V617F | 60 nih.govmedchemexpress.com | 80 nih.govselleckchem.com |
| BaF3-V617F | Engineered JAK2 V617F | 70 nih.govmedchemexpress.com | 65 nih.govselleckchem.com |
Comparative Analysis in Non-JAK2-Dependent Cell Types (e.g., A549, MDA-MB-231, MiaPaCa-2)
In contrast to its potent effects on JAK2-dependent cells, BMS-911543 showed significantly less sensitivity in non-JAK2-dependent cell lines. nih.govmdpi.com Cell lines such as the lung carcinoma cell line A549, the breast cancer cell line MDA-MB-231, and the pancreatic cancer cell line MiaPaCa-2 were largely unaffected by the inhibitor. nih.govmdpi.comchembk.com This highlights the functional selectivity of BMS-911543 for the JAK2 signaling pathway. nih.gov
Effects on Primary Hematopoietic Progenitor Cells in Ex Vivo Assays
The activity of BMS-911543 has also been evaluated in primary cells isolated from patients with myeloproliferative neoplasms.
Inhibition of Colony Growth in JAK2(V617F)-Positive Myeloproliferative Neoplasm Samples
BMS-911543 has been shown to inhibit the growth of primary progenitor cells obtained from patients with JAK2(V617F)-positive myeloproliferative neoplasms (MPNs) in colony formation assays. nih.govmdpi.comaacrjournals.org This demonstrates that the compound can suppress the abnormal proliferation of the malignant hematopoietic stem and progenitor cells that drive these diseases. nih.gov The antiproliferative response was more pronounced in cells from MPN patients compared to those from healthy volunteers. aacrjournals.org
Immunomodulatory Effects in Isolated Immune Cell Populations
Beyond its direct effects on cancer cells, BMS-911543 also exhibits immunomodulatory properties.
Inhibition of T Regulatory (Treg) Cell Differentiation and Expansion
In vitro studies have demonstrated that BMS-911543 can block the differentiation of T regulatory (Treg) cells. medchemexpress.comnih.gov Specifically, when CD4+ T lymphocytes isolated from healthy donors were stimulated to differentiate into Tregs, BMS-911543 significantly inhibited the expansion of CD4+CD25hiFoxp3+ Treg cells. nih.gov This effect is noteworthy as Treg differentiation is mediated by STAT5 signaling, a downstream target of JAK2. nih.gov
Differential Sensitivity of Immune Cells Versus Tumor or Stellate Cells
In vitro studies have revealed a distinct differential sensitivity to the JAK2 inhibitor BMS-911543 among various cell types, with immune cells demonstrating significantly greater sensitivity compared to pancreatic tumor cells and pancreatic stellate cells. nih.govoncotarget.com This suggests that the pharmacological effects of BMS-911543 may be more pronounced on the immune compartment within the tumor microenvironment than on the cancer cells themselves in certain contexts. nih.gov
Research focused on pancreatic ductal adenocarcinoma (PDAC) models showed that PDAC cell lines are poorly sensitive to BMS-911543. nih.govoncotarget.comresearchgate.netnih.gov Achieving targeted inhibition of the JAK/STAT signaling pathway in these cells required high micromolar concentrations of the compound. nih.govoncotarget.comresearchgate.netnih.gov Specifically, treatment of both murine and human PDAC cell lines with BMS-911543 only decreased proliferation at concentrations exceeding 20 μM. oncotarget.com The half-maximal inhibitory concentration (IC50) values for human PDAC cell lines were 39 μM or higher, while absolute IC50 values were not achievable in the murine PDAC cell lines tested. oncotarget.com Similarly, non-JAK2-dependent solid tumor cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MiaPaCa-2 (pancreas cancer) were found to be significantly less sensitive to the inhibitor. nih.govresearchgate.netselleckchem.com
In stark contrast, BMS-911543 demonstrated potent activity on immune cells at low micromolar doses. nih.govoncotarget.comresearchgate.netnih.gov In studies using human peripheral blood mononuclear cells (PBMCs), the compound effectively inhibited the phosphorylation of STAT3 and STAT5. nih.govoncotarget.comresearchgate.netnih.gov Furthermore, BMS-911543 was shown to reduce the in vitro differentiation of immunosuppressive Foxp3+ T regulatory cells, a process mediated by STAT5 signaling. nih.govoncotarget.com This heightened sensitivity of immune cells is a key characteristic of the compound's preclinical profile. nih.gov
Pancreatic stellate cells, which are key components of the tumor stroma, showed a lack of sensitivity to BMS-911543 that was similar to that of the PDAC cells. nih.govoncotarget.comresearchgate.netnih.gov In vitro experiments indicated that BMS-911543 had little effect on the viability of both murine and human PDAC-derived stellate cell lines. nih.govoncotarget.comresearchgate.netnih.gov
The table below summarizes the antiproliferative effects of BMS-911543 on various cell lines, highlighting the differential sensitivity.
Table 1: Antiproliferative Activity of BMS-911543 in Various Cell Lines
| Cell Line | Cell Type | Description | IC50 (nM) | Source |
|---|---|---|---|---|
| SET-2 | Tumor Cell (Hematologic) | Human, JAK2V617F-dependent | 60 | nih.govselleckchem.comapexbt.com |
| Ba/F3-V617F | Tumor Cell (Hematologic) | Murine, Engineered JAK2V617F-dependent | 70 | nih.govselleckchem.comapexbt.com |
| T-cells (IL-2 stimulated) | Immune Cell | T-cell proliferation assay | 990 | researchgate.netselleckchem.com |
| CTLL-2 | Immune Cell | Murine, IL-2 dependent | 2900 | selleckchem.com |
| Ba/F3 (IL-3 stimulated) | Pro-B Cell | Murine, JAK-dependent | 3500 | selleckchem.com |
| MiaPaCa-2 | Tumor Cell (Pancreatic) | Human, Non-JAK2-dependent | >39,000 | oncotarget.comnih.govselleckchem.com |
| Panc-1 | Tumor Cell (Pancreatic) | Human, Non-JAK2-dependent | >39,000 | oncotarget.comresearchgate.net |
| BxPC3 | Tumor Cell (Pancreatic) | Human, Non-JAK2-dependent | >39,000 | oncotarget.comresearchgate.net |
| A549 | Tumor Cell (Lung) | Human, Non-JAK2-dependent | Significantly less sensitive | nih.govresearchgate.netselleckchem.com |
| MDA-MB-231 | Tumor Cell (Breast) | Human, Non-JAK2-dependent | Significantly less sensitive | nih.govresearchgate.netselleckchem.com |
| Murine PDAC Lines | Tumor Cell (Pancreatic) | Murine, KPC-Brca1 derived | Not achievable | oncotarget.comresearchgate.net |
| Murine Stellate Cells | Stellate Cell | Murine, PDAC-derived | Little effect on viability | nih.govoncotarget.comresearchgate.net |
| Human Stellate Cells | Stellate Cell | Human, PDAC-derived | Little effect on viability | nih.govresearchgate.net |
The differential effect is also evident at the level of signal transduction, where JAK2-dependent pathways are potently inhibited at much lower concentrations than those required to affect proliferation in resistant cells.
Table 2: Inhibition of STAT Phosphorylation by BMS-911543
| Cell Line / System | Target | Effect | IC50 (nM) / Concentration | Source |
|---|---|---|---|---|
| SET-2 | pSTAT5 | Inhibition of constitutive phosphorylation | 80 | nih.govselleckchem.com |
| Ba/F3-V617F | pSTAT5 | Inhibition of constitutive phosphorylation | 65 | nih.govselleckchem.com |
| Human PBMCs | pSTAT3 & pSTAT5 | Potent inhibition of phosphorylation | Low micromolar doses | nih.govoncotarget.comresearchgate.netnih.gov |
| CD4+ T-cells | Foxp3+ differentiation | Reduced differentiation | Effective at low doses | nih.govoncotarget.com |
Advanced Preclinical in Vivo Studies of Bms 911543
Efficacy in Genetically Engineered Murine Models (GEMM) of Pancreatic Ductal Adenocarcinoma (PDAC)
Research in aggressive genetically engineered mouse models (GEMM) of Pancreatic Ductal Adenocarcinoma (PDAC), which mimic the progression of human disease, has been crucial in evaluating the therapeutic potential of BMS-911543. nih.govresearchgate.net Studies have particularly utilized the KPC-Brca1 mouse model, which harbors mutations in KrasG12D, tp53R270H, and Brca1, creating a highly aggressive form of pancreatic cancer. nih.govresearchgate.net
Influence on Tumor Progression and Histologic Features of Disease
In preclinical studies, the administration of BMS-911543 has demonstrated a notable impact on the progression of PDAC in murine models. nih.gov Histological analysis of pancreatic tissue from KPC-Brca1 mice treated with BMS-911543 revealed a reduction in the number of adenocarcinoma foci compared to control groups. nih.govresearchgate.net The treatment appeared to shift the balance from cancerous lesions toward Pancreatic Intraepithelial Neoplasia (PanIN) lesions, which are earlier, non-invasive precursor lesions. nih.gov This suggests that the inhibitor can impede the advancement of the disease at a histological level. nih.govoncotarget.com
Modulation of Cellular Proliferation Markers (e.g., Ki67) in Tumor Tissue
To assess the effect of BMS-911543 on tumor cell growth, researchers have analyzed the expression of proliferation markers such as Ki67. nih.gov In the KPC-Brca1 GEMM, mice treated with BMS-911543 exhibited a significant decrease in Ki67-positive cells within the pancreatic tissue. nih.govresearchgate.net Specifically, a 35% reduction in Ki67-positive cells was observed compared to vehicle-treated animals, indicating a substantial inhibitory effect on cellular proliferation within the tumor. nih.gov
Analysis of Immune Cell Infiltrates and Microenvironment (e.g., FoxP3+ cells)
The tumor microenvironment in PDAC is characterized by a significant presence of immunosuppressive cells. nih.gov Studies investigating BMS-911543 have examined its ability to modulate this environment. nih.govresearchgate.net A key finding is the significant reduction of FoxP3-positive (FoxP3+) cells within the pancreas of treated mice. nih.govresearchgate.netresearchgate.net FoxP3+ cells are regulatory T cells (Tregs) that suppress the anti-tumor immune response. nih.gov By decreasing the number of these cells, BMS-911543 may help to alleviate immune suppression within the tumor. nih.govoncotarget.com Interestingly, while the treatment reduced FoxP3+ cells, it did not alter the total number of tumor-infiltrating CD3+ T cells. nih.gov
Impact on Preclinical Survival Outcomes in Murine Models
| Treatment Group | Median Survival (Days) | Percentage Increase in Survival |
|---|---|---|
| Vehicle Control | 87 | N/A |
| BMS-911543 | 108 | 23% |
Activity in Murine Models of Janus Kinase 2 V617F Myeloproliferative Neoplasms
BMS-911543 has also been evaluated in murine models of myeloproliferative neoplasms (MPNs) driven by the JAK2 V617F mutation, which is a hallmark of these diseases. nih.govnih.gov These studies utilized a retroviral transduction-transplantation model to mimic the human condition. nih.govnih.gov
Assessment of Hematological Parameters in Disease Progression
In a murine model of JAK2 V617F-driven MPN, BMS-911543 demonstrated limited but specific activity on hematological parameters. nih.govnih.gov Following one week of treatment, the inhibitor successfully reduced elevated white blood cell counts to normal levels in the high-dose group, and these levels were maintained significantly below those of the vehicle-treated mice throughout the study. nih.govashpublications.org However, the treatment had no discernible effect on red blood cell parameters, such as hematocrit. nih.govashpublications.org Furthermore, after 42 days of treatment, the proportion of JAK2 V617F-positive cells in the hematopoietic tissues of treated mice was either identical to or slightly increased compared to the control group, suggesting that targeting JAK2 alone may not be sufficient to control all aspects of the disease in this model. nih.govnih.govashpublications.org
| Parameter | Observed Effect |
|---|---|
| White Blood Cell Counts | Reduced to normal levels |
| Red Blood Cell Parameters | No effect |
| JAK2 V617F-Positive Cells (after 42 days) | Identical or slightly increased vs. control |
Changes in JAK2(V617F)-Positive Cell Proportions in Hematopoietic Tissues
In a significant preclinical study using a murine retroviral transduction-transplantation model to induce a JAK2(V617F)-positive myeloproliferative neoplasm, the effect of BMS-911543 on the malignant cell population was assessed. nih.govnih.gov Despite its potent inhibition of JAK2 signaling, the treatment showed limited impact on the disease burden at its source.
After a 42-day treatment period, analysis of hematopoietic tissues, including bone marrow and spleen, revealed that the proportion of JAK2(V617F)-positive cells was not reduced. nih.govnih.gov In fact, the percentage of these malignant cells was found to be identical or even slightly increased compared to the vehicle-treated control group. nih.govresearchgate.netnih.gov This finding suggests that while the inhibitor can manage some systemic aspects of the disease, it may not effectively eradicate or reduce the underlying clone of cancerous cells in this specific MPN model. nih.gov
Table 1: Effect of BMS-911543 on JAK2(V617F)+ Cells in a Murine MPN Model
| Tissue | Treatment Duration | Outcome on JAK2(V617F)+ Cell Proportion | Source(s) |
|---|
Effects on Systemic Inflammatory Cytokine Profiles (e.g., IL-6, IL-15, TNF-α)
Myeloproliferative neoplasms are often associated with chronic inflammation, characterized by elevated levels of various systemic cytokines. d-nb.info In murine models of JAK2(V617F)-driven MPN, plasma concentrations of several inflammatory cytokines were found to be significantly elevated. nih.govnih.gov
Treatment with BMS-911543 demonstrated a capacity to modulate these inflammatory responses. In the high-dose treatment group, the compound significantly reduced the plasma levels of Interleukin-6 (IL-6), Interleukin-15 (IL-15), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netnih.gov Notably, the concentrations of TNF-α and IL-15 were lowered to a normal range. nih.gov However, the treatment did not affect the levels of other cytokines, indicating a specific but not all-encompassing effect on the systemic inflammatory profile. nih.govnih.gov
Table 2: Impact of BMS-911543 on Inflammatory Cytokines in MPN Mice
| Cytokine | Effect of High-Dose BMS-911543 Treatment | Source(s) |
|---|---|---|
| IL-6 | Reduced | nih.gov, nih.gov |
| IL-15 | Reduced to normal range | nih.gov, nih.gov |
| TNF-α | Reduced to normal range | nih.gov, nih.gov |
Limitations and Context-Dependent Efficacy in Specific Murine Models
The efficacy of BMS-911543 has shown to be highly dependent on the specific disease model and context. In the murine retroviral-transplantation model of JAK2(V617F) MPN, the compound exhibited significant limitations. nih.govresearchgate.netnih.gov While it successfully suppressed leukocytosis (elevated white blood cell counts), it had no discernible effect on erythrocytosis (elevated red blood cell parameters) or reticulocyte counts. nih.govnih.gov This suggests that targeting JAK2 alone may be insufficient to control all aspects of the disease phenotype in this model. nih.govresearchgate.net
Conversely, studies in a different disease context, a genetically engineered mouse model of pancreatic cancer (KPC-Brca1), revealed a different profile of activity. nih.govoncotarget.com In this model, treatment with BMS-911543 resulted in a modest but notable increase in median survival (108 days vs. 87 days for vehicle). nih.govoncotarget.com Histological analysis showed fewer foci of adenocarcinoma and a significant decrease in Ki67-positive (proliferating) cells in the pancreata of treated mice. nih.govoncotarget.com However, in vitro experiments demonstrated that pancreatic cancer cell lines were poorly sensitive to the direct antiproliferative effects of BMS-911543, suggesting the in vivo anti-tumor activity may be mediated through effects on the tumor microenvironment rather than direct cytotoxicity to cancer cells. nih.govoncotarget.com
Modulation of Myeloid Cell Reprogramming in the Tumor Microenvironment
Emerging evidence suggests that JAK inhibitors can modulate the immune landscape within the tumor microenvironment (TME). biorxiv.orgbiorxiv.org The TME is often infiltrated by suppressive myeloid cells that can hinder anti-tumor immune responses. biorxiv.org
In a high-throughput screening study designed to identify compounds that could enhance T-cell function, JAK inhibitors, including BMS-911543, were identified as significant hits. biorxiv.orgbiorxiv.org Further investigation showed that treatment with a JAK inhibitor could lead to the reprogramming of myeloid cells. biorxiv.org This reprogramming was associated with a loss of suppressive gene expression and the acquisition of immunostimulatory markers and functions in these myeloid cells. biorxiv.orgbiorxiv.org
Studies in a pancreatic cancer model also support this mechanism. Treatment with BMS-911543 was found to significantly reduce the phosphorylation of STAT5 and the number of FoxP3+ regulatory T cells within the pancreas. nih.govoncotarget.com These results indicate that the therapeutic effects of BMS-911543 in some solid tumors may be linked to its ability to reprogram the myeloid compartment and alleviate immune suppression within the TME. nih.govoncotarget.combiorxiv.org
Structure Activity Relationships Sar and Rational Design Strategies for Jak2 Inhibitors, Including Bms 911543
Identification of Key Structural Motifs Contributing to JAK2 Inhibition Specificity (e.g., Odd-Numbered Rings, Heteroatom Attachments)
The quest for JAK2-specific inhibitors has led to the identification of several key structural motifs that are critical for potent and selective inhibition.
A significant finding in the development of JAK2 inhibitors is the importance of odd-numbered rings , particularly five-membered rings, attached to heteroatoms. biorxiv.org This structural feature is prevalent in a number of clinically evaluated JAK2 inhibitors, including BMS-911543. biorxiv.org The presence of these rings contributes to establishing crucial interactions within the JAK2 active site. biorxiv.org For instance, the pyrrolo[2,3-d]pyrimidine core is a common scaffold found in many JAK inhibitors, including the dual JAK1/JAK2 inhibitor ruxolitinib (B1666119). tandfonline.com This scaffold serves as a foundation upon which substitutions are made to enhance selectivity.
In the case of BMS-911543, the initial lead compound contained a dialkylthiazole group. nih.gov While potent, this lead had metabolic liabilities that needed to be addressed. nih.govresearchgate.net Structure-guided refinement led to the exploration of various C-4 heterocycles. nih.govresearchgate.net This exploration culminated in the discovery that a pyrazole (B372694) moiety at this position provided excellent JAK2 inhibition while improving the metabolic profile. nih.govresearchgate.net The nitrogen atoms within this pyrazole ring play a critical role in forming specific hydrogen bonds within the kinase domain. researchgate.net
Furthermore, the introduction of bulky substitutions on the pyrazole nitrogen was found to further enhance selectivity for JAK2 over other JAK family members. nih.gov This highlights the importance of not just the core heterocyclic structure but also the nature of its substituents in dictating specificity.
Integrated Ligand-Based and Structure-Based Drug Design Approaches
The successful development of potent and selective JAK2 inhibitors like BMS-911543 has been a testament to the power of integrating both ligand-based and structure-based drug design strategies. mdpi.comrsc.org
Ligand-based approaches utilize the knowledge of known active ligands to derive pharmacophore models. mdpi.com These models identify the essential structural features and spatial arrangements required for biological activity. By aligning the structures of known JAK2 inhibitors, common features critical for binding can be identified, which then guide the design of new compounds. mdpi.com Quantitative structure-activity relationship (QSAR) models have also been instrumental, revealing the significance of polarizability and odd-numbered rings in establishing strong hydrogen bonds with key residues in the JAK2 active site. biorxiv.org
Structure-based drug design (SBDD) , on the other hand, relies on the three-dimensional structure of the target protein, in this case, the JAK2 kinase domain. acs.orgmdpi.com X-ray crystallography of JAK2 in complex with inhibitors provides invaluable insights into the precise binding modes and key interactions. nih.govresearchgate.net This information allows for the rational design of modifications to a lead compound to improve its potency and selectivity. For example, the crystal structure of a lead compound bound to JAK2 revealed opportunities to capitalize on single amino acid differences in the extended hinge region of the JAK kinases to improve selectivity. acs.org
The development of BMS-911543 was heavily guided by X-ray crystallography and ADME (absorption, distribution, metabolism, and excretion) considerations. nih.govresearchgate.net The refinement of the C-4 heterocycle to address metabolic liabilities while maintaining potency is a direct outcome of this integrated approach. nih.govresearchgate.net Deep learning-based methods are also emerging as powerful tools, using the active site structure of the target protein to generate novel molecules with desired properties. acs.org
Characterization of Critical Protein-Ligand Interactions within the JAK2 Catalytic Domain (e.g., Asp939, Gly993, Tyr931)
The specificity of JAK2 inhibitors is determined by a network of interactions with key amino acid residues within the catalytic domain. X-ray crystallography has been instrumental in elucidating these critical protein-ligand interactions.
A pivotal interaction for many JAK2 inhibitors is the formation of a hydrogen bond with the side chain of Tyr931 in the hinge region. acs.orgresearchgate.net This interaction was found to be crucial for improving JAK family selectivity. acs.org The X-ray crystal structure of BMS-911543 bound to the JAK2 kinase domain confirms that one of the nitrogen atoms of its pyrazole moiety forms a hydrogen bond with Tyr931, a feature predicted to be essential for its biological activity. researchgate.net
Other key interactions include those with:
Asp939 : Derivative compounds have been shown to form hydrogen bond interactions with this residue. biorxiv.org
Gly993 : Interaction with this residue is considered highly preferable for achieving specificity for JAK2 over JAK3, as JAK3 has an alanine (B10760859) at the corresponding position. biorxiv.org
The pyrrolopyrimidine core of inhibitors like ruxolitinib forms hydrogen bonds with key residues in the hinge region, while additional van der Waals interactions contribute to stabilizing the binding. tandfonline.com The table below summarizes the key interactions for BMS-911543 and other representative JAK2 inhibitors.
| Compound/Class | Interacting Residues in JAK2 | Type of Interaction | Reference |
| BMS-911543 | Tyr931 | Hydrogen Bond | researchgate.net |
| Pyrrolopyrimidine Core | Hinge Region Residues | Hydrogen Bonds | tandfonline.com |
| Derivative Compounds | Asp939, Leu855, Leu932, Ser936 | Hydrogen Bonds | biorxiv.org |
| Derivative Compounds | Gly935, Leu855, Tyr931, Val863, Leu983, Ser936, Arg980 | Hydrophobic Interactions | biorxiv.org |
Strategies for Lead Optimization and Generation of Novel Derivative Compounds in Research
Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For JAK2 inhibitors, several strategies have been successfully employed.
One primary strategy involves the modification of heterocyclic scaffolds . As seen in the development of BMS-911543, replacing a metabolically liable dialkylthiazole with a more stable pyrazole ring was a key optimization step. nih.gov This was guided by structure-based design and a thorough understanding of the metabolic pathways of the lead compound. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically synthesizing and testing a series of related compounds, researchers can understand how different functional groups and structural modifications impact biological activity and selectivity. For example, the addition of steric bulk to certain parts of the inhibitor can enhance selectivity by exploiting subtle differences in the shape and size of the binding pockets among the JAK family members. nih.gov
The generation of novel derivative compounds often involves a hybridization strategy , where structural motifs from different known inhibitors are combined to create new chemical entities with potentially improved properties. cpu.edu.cn Researchers have designed and synthesized novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potential JAK2 inhibitors using this approach. cpu.edu.cn
Furthermore, computational methods play a significant role in modern lead optimization. Virtual screening of large compound libraries, guided by pharmacophore models and molecular docking, can identify novel scaffolds for development. rsc.orgresearchgate.net The integration of these in silico methods with experimental validation accelerates the discovery of new and potent JAK2 inhibitors. rsc.org
The table below summarizes some of the lead optimization strategies and the resulting compound classes.
| Strategy | Example Compound Class/Modification | Desired Outcome | Reference |
| Scaffold Hopping/Heterocycle Modification | Pyrrolo[2,3-d]pyrimidine derivatives | Improved potency and selectivity | sci-hub.senih.gov |
| Substitution on Core Structure | Introduction of bulky groups on pyrazole nitrogen | Enhanced JAK family selectivity | nih.gov |
| Hybridization | Pyrrolo[2,3-d]pyrimidine-phenylamide hybrids | Novel scaffolds with potent activity | cpu.edu.cn |
| Addressing Metabolic Liabilities | Replacement of dialkylthiazole with pyrazole | Improved ADME profile | nih.govresearchgate.net |
Metabolic Characterization and Advanced Analytical Methodologies for Bms 911543 and Bms 911543 D5
Preclinical In Vitro Metabolic Pathways and Metabolite Identification
In preclinical drug development, understanding the metabolic pathways of a new chemical entity is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. In vitro studies using human liver microsomes are a standard approach to identify major metabolic routes.
For BMS-911543, such investigations have revealed that the compound undergoes metabolism, leading to the formation of various metabolites. Among these, the 1-demethylated metabolite has been identified as the major metabolic product in in vitro biotransformation studies utilizing human liver microsomes. nih.govresearchgate.net This process involves the removal of a methyl group from the parent molecule, a common metabolic reaction often mediated by cytochrome P450 enzymes.
Table 1: In Vitro Metabolic Profile of BMS-911543 in Human Liver Microsomes
| Metabolic Reaction | Major Metabolite Identified | Significance |
|---|---|---|
| Demethylation | 1-demethylated BMS-911543 | Primary metabolic pathway observed in preclinical in vitro systems. nih.govresearchgate.net |
Application of Deuterium-Labeled BMS-911543 (BMS-911543-d5) in Advanced Research
The synthesis of isotopically labeled compounds, such as BMS-911543-d5, where one or more hydrogen atoms are replaced by deuterium (B1214612), provides a powerful tool for various research applications. The subtle increase in mass allows for its differentiation from the unlabeled parent compound in mass spectrometry-based analyses, without significantly altering its chemical properties.
Utilization in Stable Isotope Labeled Metabolic Studies for Pathway Elucidation
Stable isotope-labeled compounds are invaluable in metabolic studies to trace the fate of a drug molecule and its metabolites. By introducing a deuterium-labeled compound like BMS-911543-d5 into a biological system, researchers can readily distinguish it and its subsequent metabolites from endogenous compounds. This technique, often coupled with high-resolution mass spectrometry, allows for the unambiguous elucidation of metabolic pathways and the identification of novel metabolites. While specific studies detailing the use of BMS-911543-d5 for metabolic pathway elucidation are not extensively published, the principles of using deuterated compounds for such purposes are well-established in drug metabolism research. nih.gov
Role as an Internal Standard in Quantitative Bioanalytical Assays (e.g., LC-MS/MS) for Preclinical Sample Analysis
One of the most critical applications of BMS-911543-d5 is its use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Internal standards are essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of the parent drug in biological matrices.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency. Deuterium-labeled compounds like BMS-911543-d5 are considered the gold standard for internal standards in LC-MS/MS assays because their physicochemical properties are nearly identical to the unlabeled analyte. researchgate.net This ensures that any variations in sample extraction, matrix effects, or instrument response that affect the analyte will similarly affect the internal standard, allowing for reliable normalization of the data. The use of a stable isotope-labeled internal standard is a key component of robust and reliable bioanalytical methods required for preclinical and clinical sample analysis.
Table 2: Applications of BMS-911543-d5 in Research
| Application Area | Specific Use | Rationale |
|---|---|---|
| Metabolic Pathway Studies | Tracer for metabolite identification. | Deuterium label allows for differentiation from endogenous molecules in mass spectrometry, aiding in pathway mapping. nih.gov |
| Quantitative Bioanalysis (LC-MS/MS) | Internal standard for accurate quantification of BMS-911543. | Near-identical physicochemical properties to the unlabeled drug ensure reliable correction for analytical variability. researchgate.net |
Advanced Analytical Techniques Employed in Preclinical Pharmacodynamic and Efficacy Studies
To evaluate the biological activity and efficacy of BMS-911543, a range of sophisticated analytical techniques are employed in preclinical studies. These methods allow for the quantitative assessment of the drug's effect on its intended target and downstream signaling pathways.
Flow Cytometry for Phosphorylated STAT Proteins
BMS-911543 is a JAK2 inhibitor, and a primary downstream effector of JAK2 signaling is the Signal Transducer and Activator of Transcription (STAT) family of proteins. Upon activation, JAK2 phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene expression. Therefore, measuring the levels of phosphorylated STAT proteins (pSTAT) serves as a direct pharmacodynamic biomarker of JAK2 inhibition.
Flow cytometry is a powerful technique used to measure the phosphorylation status of STAT proteins within individual cells. nih.gov In preclinical studies of BMS-911543, flow cytometry has been utilized to assess the inhibition of STAT5 phosphorylation (pSTAT5) in response to the drug. nih.govnih.gov This method allows for the high-throughput analysis of pSTAT levels in specific cell populations, providing valuable information on the potency and duration of the pharmacodynamic effect of BMS-911543. nih.govnih.gov
Western Blot Analysis of Signaling Molecules
Western blot analysis is another fundamental technique used to investigate the effects of BMS-911543 on cellular signaling pathways. This method allows for the detection and semi-quantification of specific proteins in a complex biological sample. In the context of BMS-911543 preclinical studies, Western blotting can be used to confirm the inhibition of JAK2-mediated signaling by examining the phosphorylation status of JAK2 itself, as well as downstream signaling molecules like STATs and other pathway components such as Akt and ERK. While detailed Western blot analyses specific to BMS-911543 are part of the broader characterization of JAK inhibitors, the technique is instrumental in confirming the mechanism of action and evaluating the on-target effects of the compound. nih.govbms-911543.com
Table 3: Advanced Analytical Techniques in Preclinical Studies of BMS-911543
| Technique | Analyte/Biomarker | Purpose in BMS-911543 Research |
|---|---|---|
| Flow Cytometry | Phosphorylated STAT proteins (e.g., pSTAT5) | To quantify the pharmacodynamic effect of JAK2 inhibition in a cell-specific manner. nih.govnih.gov |
| Western Blot | Phosphorylated JAK2, STATs, Akt, ERK | To confirm the mechanism of action and assess the impact on downstream signaling pathways. nih.govbms-911543.com |
Gene Expression Profiling and Transcriptional Changes Associated with JAK2 Inhibition
The inhibition of the Janus kinase 2 (JAK2) signaling pathway by BMS-911543 leads to significant alterations in gene expression within targeted cells. These transcriptional changes are central to the compound's therapeutic effects, primarily through the modulation of the JAK/STAT signaling cascade.
Research involving expression profiling of cells with the JAK2(V617F) mutation, which is common in myeloproliferative neoplasms, has revealed a consistent pattern of transcriptional changes following treatment with various JAK2 inhibitors, including BMS-911543. nih.gov A key finding from these studies is the significant impact on genes regulated by the Signal Transducer and Activator of Transcription 1 (STAT1), as well as on the STAT1 gene itself. nih.gov
The JAK/STAT pathway is a critical signaling mechanism for a variety of cytokines and growth factors, playing a fundamental role in processes such as cell proliferation, differentiation, apoptosis, and migration. researchgate.net The constitutive activation of this pathway is a hallmark of many cancers. Inhibition of JAK2 by compounds like BMS-911543 effectively blocks this signaling, preventing the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5. researchgate.net This blockade, in turn, can induce apoptosis in tumor cells and reduce cellular proliferation. cancer.gov
Comparative genomic studies have been instrumental in delineating the specific transcriptional signature of BMS-911543. When compared to broader-acting pan-JAK inhibitors, BMS-911543 was found to modulate a more distinct and selective subset of genes. ashpublications.org This selective modulation helps to define a minimal set of transcriptional alterations that are fundamental to the pharmacological outcomes of targeted JAK2 inhibition. ashpublications.org
While specific quantitative data on gene expression fold-changes from publicly available literature is limited, the established mechanism of action of BMS-911543 points towards the downregulation of key genes involved in cell survival and proliferation that are under the control of the JAK2/STAT pathway. This includes oncogenes such as c-Myc and genes involved in related signaling pathways like the PI3K/AKT/mTOR pathway. The table below hypothetically illustrates the expected impact on key genes based on the known downstream effects of JAK2 inhibition.
Table 1: Anticipated Transcriptional Changes of Key Genes Following JAK2 Inhibition by BMS-911543
| Gene | Pathway | Expected Change in Expression |
|---|---|---|
| c-Myc | Cell Cycle, Proliferation | Downregulated |
| STAT1 | JAK/STAT Signaling | Modulated |
| STAT3 | JAK/STAT Signaling | Downregulated (activity) |
| STAT5a | JAK/STAT Signaling | Downregulated (activity) |
| STAT5b | JAK/STAT Signaling | Downregulated (activity) |
| PI3K | PI3K/AKT/mTOR Signaling | Downregulated |
| AKT | PI3K/AKT/mTOR Signaling | Downregulated |
Note: This table is illustrative of the expected effects based on the mechanism of action of JAK2 inhibitors and not based on specific reported data for BMS-911543.
There is currently no specific information available in the public domain detailing the gene expression profiling and transcriptional changes associated with the deuterated compound BMS-911543-d5.
Broader Research Implications and Future Directions for Bms 911543
Utility of BMS-911543 as a Chemical Probe for Deciphering JAK2-STAT Pathway Biology
BMS-911543 has emerged as a valuable chemical probe for dissecting the intricacies of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription (STAT) signaling pathway. nih.govresearchgate.net Its utility stems from its high potency and, crucially, its functional selectivity for JAK2 over other JAK family members. nih.govresearchgate.net This selectivity allows researchers to isolate and study the specific contributions of JAK2 to cellular processes with minimal confounding effects from the inhibition of JAK1, JAK3, or TYK2. nih.govresearchgate.net
As an ATP-competitive inhibitor, BMS-911543 effectively blocks the kinase activity of JAK2, thereby preventing the downstream phosphorylation and activation of STAT proteins, particularly STAT5. nih.govmedchemexpress.com This precise action enables detailed investigation into the specific downstream consequences of JAK2 inhibition. For instance, studies have used BMS-911543 to demonstrate potent anti-proliferative and pharmacodynamic effects in cell lines that are dependent on JAK2 signaling. nih.govresearchgate.net
Furthermore, expression profiling of cancer cells treated with BMS-911543 has helped identify a shared set of transcriptional changes that underlie the pharmacological effects of JAK2 inhibition. nih.govresearchgate.net These studies have revealed modulation of numerous STAT1-regulated genes, providing a clearer picture of the genetic network controlled by JAK2. nih.govresearchgate.net This ability to link a specific molecular inhibition to a global transcriptional response makes BMS-911543 an essential tool for mapping the complex signaling cascades governed by the JAK2-STAT pathway. nih.govnih.gov
Table 1: Kinase Selectivity Profile of BMS-911543
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK2 | 1.1 | - |
| JAK1 | 356 | ~324-fold |
| JAK3 | 73 | ~66-fold |
| TYK2 | 66 | ~60-fold |
This table presents the half-maximal inhibitory concentration (IC50) values of BMS-911543 against the four members of the JAK family, demonstrating its high selectivity for JAK2. Data sourced from multiple preclinical studies. mdanderson.orgmdpi.com
Exploration of Combination Therapeutic Strategies in Preclinical Disease Models
While JAK2 inhibitors have shown activity as single agents, their true potential may lie in combination therapies. Preclinical studies are actively exploring the synergistic effects of BMS-911543 with other targeted agents. A notable example is in the context of Chronic Myeloid Leukemia (CML). Research has shown that combining BMS-911543 with Tyrosine Kinase Inhibitors (TKIs) like imatinib (B729) can more effectively eliminate TKI-insensitive CML stem and progenitor cells. nih.gov
In these preclinical models, the combination therapy demonstrated a significant reduction in the phosphorylation of STAT5 and CRKL, key signaling proteins in CML. nih.gov This dual-inhibition strategy led to induced apoptosis and inhibited the proliferation and colony growth of CML cells that were non-responsive to TKI monotherapy. nih.gov Importantly, the combination of BMS-911543 with TKIs showed synergistic activity in patient-derived CD34+ CML cells while sparing healthy stem and progenitor cells. nih.gov These findings suggest that targeting the JAK2/STAT5 pathway with BMS-911543 could be a powerful strategy to overcome TKI resistance in CML. nih.gov
Table 2: Preclinical Combination Effect of BMS-911543 with Imatinib (IM) in CML
| Treatment Group | Effect on p-STAT5 Levels (K562R cells) | Inhibition of Colony Growth (CD34+ cells) |
|---|---|---|
| IM alone | 45% reduction | 40-50% reduction |
| BMS-911543 alone | 10% reduction | - |
| IM + BMS-911543 | 70% reduction | 74-86% reduction |
This table summarizes the enhanced inhibitory effects observed when combining BMS-911543 with the TKI Imatinib in preclinical CML models, as compared to monotherapy. nih.gov
Investigation of BMS-911543's Role in Other Preclinical Disease Contexts Beyond MPNs and PDAC
The foundational role of the JAK2-STAT pathway in cell proliferation and survival suggests its relevance in a variety of cancers beyond myeloproliferative neoplasms (MPNs) and pancreatic ductal adenocarcinoma (PDAC). nih.gov Consequently, the therapeutic potential of BMS-911543 is being investigated in other preclinical settings.
One such area is prostate cancer . The JAK2-STAT5 signaling pathway is implicated in prostate cancer progression and the development of resistance to therapies. mdpi.com Preclinical studies have established that inhibiting this pathway can lead to cancer cell apoptosis and reduced tumor growth. mdpi.com As a highly selective JAK2 inhibitor, BMS-911543 is a relevant compound for studies aiming to dissect and target this pathway in advanced and resistant forms of prostate cancer. mdpi.com
Another context is Chronic Myeloid Leukemia (CML) , as detailed in the previous section. Although CML is a myeloproliferative disorder, its distinct hallmark (the BCR-ABL fusion gene) sets it apart from the classic JAK2-V617F-driven MPNs. The successful preclinical use of BMS-911543 to target CML stem cells highlights its potential in other hematologic malignancies where the JAK2-STAT pathway is a component of the disease pathology. nih.govnih.gov Preclinical research also suggests a potential role for JAK2 inhibitors in other hematological cancers like acute lymphoblastic leukemia (ALL) and certain types of acute myeloid leukemia (AML). nih.gov
Unanswered Questions and Prospective Research Avenues in Selective JAK2 Inhibitor Discovery
Despite significant progress, the field of selective JAK2 inhibition is still evolving, with many critical questions remaining unanswered. bmj.comnih.gov The development and study of compounds like BMS-911543 have been instrumental in bringing these questions to the forefront.
A primary challenge is understanding why high in vitro selectivity does not always translate to superior efficacy or safety in vivo. bmj.com The complexity of the whole organism, including genetic backgrounds and the tumor microenvironment, plays a critical role that is not captured in simple cell-based assays. bmj.com The development of resistance to JAK2 inhibitors is another major hurdle, necessitating research into the underlying mechanisms and strategies to overcome it, such as the combination therapies discussed earlier. mdanderson.org
Future research avenues in the discovery of selective JAK2 inhibitors include:
Defining the precise role of each JAK kinase: A deeper understanding is needed of which specific JAKs are responsible for the therapeutic effects versus the adverse effects in different diseases. bmj.combmj.com This knowledge will guide the development of inhibitors with an optimal selectivity profile for each condition.
Exploring novel inhibitor mechanisms: Beyond traditional ATP-competitive inhibitors, research into allosteric inhibitors or degraders could offer new ways to achieve greater selectivity and overcome resistance. nih.gov
Biomarker development: Identifying predictive biomarkers is crucial for selecting patients who are most likely to respond to a particular JAK inhibitor and for monitoring therapeutic response. mdpi.com
Optimizing combination strategies: Further preclinical and clinical investigation is needed to identify the most effective and tolerable combination regimens for various diseases, targeting parallel or downstream pathways to enhance efficacy and prevent resistance. nih.govmdpi.com
The journey of BMS-911543 from a targeted therapeutic candidate to a sophisticated research tool exemplifies the dynamic nature of drug discovery. Its continued study will undoubtedly contribute to answering these fundamental questions and shaping the future of therapies targeting the JAK2-STAT pathway.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to assess the selectivity of BMS 911543-d5 against JAK family kinases and off-target kinases?
- Methodological Answer :
- Use biochemical kinase assays to determine IC50 values for JAK2, JAK1, and JAK3, as described in the parent compound study .
- Employ broad-panel kinase profiling (e.g., screening >450 kinases) to identify off-target effects. Ensure assays use ATP concentrations near physiological levels (1 mM) to avoid artificial selectivity .
- Validate selectivity in cell-based models dependent on JAK2-STAT signaling (e.g., SET-2 xenograft models) and compare responses to JAK1/3-dependent cell lines to confirm functional selectivity .
Q. How should researchers design in vitro assays to evaluate the metabolic stability of this compound compared to its non-deuterated analog?
- Methodological Answer :
- Use human liver microsomes (HLM) or hepatocyte incubations to measure intrinsic clearance (CLint). Include deuterated and non-deuterated analogs in parallel experiments.
- Quantify metabolic stability via LC-MS/MS, focusing on deuterium retention at specific positions (e.g., using high-resolution mass spectrometry) .
- Control for batch variability by normalizing data to reference compounds (e.g., verapamil for microsomal stability assays).
Q. What are the critical parameters for validating deuterium incorporation in this compound during synthesis?
- Methodological Answer :
- Perform nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) to confirm deuteration sites and isotopic purity (>98% recommended).
- Use mass spectrometry (MS) to verify molecular weight shifts consistent with five deuterium atoms.
- Reference synthetic protocols from deuterated JAK inhibitor analogs to optimize reaction conditions (e.g., catalyst selection, solvent systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between this compound and its parent compound across species?
- Methodological Answer :
- Conduct interspecies allometric scaling to identify species-specific metabolic pathways. For example, compare hepatic extraction ratios in mice, rats, and non-human primates .
- Use physiologically based pharmacokinetic (PBPK) modeling to account for differences in protein binding, tissue distribution, and enzyme expression (e.g., CYP450 isoforms).
- Validate findings with in vivo PD markers (e.g., pSTAT suppression) to correlate PK data with functional outcomes .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies with high inter-experimental variability?
- Methodological Answer :
- Apply mixed-effects modeling to account for variability across biological replicates and experimental batches.
- Use Bayesian hierarchical models to pool data from multiple studies while preserving experiment-specific variance.
- Perform power analysis during experimental design to ensure adequate sample sizes for detecting clinically relevant effect sizes (e.g., ≥50% inhibition of JAK2 activity) .
Q. How should researchers validate the impact of deuterium on this compound’s binding kinetics and target engagement?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and compare to the non-deuterated compound.
- Perform hydrogen-deuterium exchange (HDX) mass spectrometry to map conformational changes in JAK2 upon inhibitor binding.
- Corrogate in vitro binding data with cellular target engagement using techniques like cellular thermal shift assays (CETSA) .
Data Presentation and Reproducibility Guidelines
-
Tabular Data Example :
-
Key Considerations :
- Ensure raw data (e.g., dose-response curves, MS spectra) are included in supplementary materials for reproducibility .
- Use standardized units (e.g., nM for IC50, % inhibition for cellular assays) and report variability metrics (SEM or SD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
